

Unveiling the Solid-State Architecture of Anthanthrone: A Technical Guide

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Compound of Interest

Compound Name: Anthanthrone

Cat. No.: B1585402

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of pharmacologically relevant molecules is paramount. This in-depth technical guide delves into the core of unsubstituted **anthanthrone**'s solid-state arrangement, presenting key crystallographic data and the experimental protocols employed in its determination.

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of various functional materials and has garnered interest in medicinal chemistry. Its planar structure and potential for π - π stacking interactions are crucial determinants of its physicochemical properties and biological activity. The seminal work of Edwards and Stadler in 1971 first elucidated the precise three-dimensional arrangement of unsubstituted **anthanthrone** molecules in a crystalline lattice.

Crystallographic Data Summary

The crystal structure of unsubstituted **anthanthrone** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[1] A notable feature of this crystal structure is the presence of three symmetrically independent molecules in the asymmetric unit, leading to a total of eight molecules ($Z = 8$) within the unit cell.^[1] The molecules are planar and are organized in stacks with varying degrees of overlap and intermolecular distances, with interplanar spacings of 3.46 Å, 3.54 Å, and 3.50 Å.^[1]

A comprehensive summary of the crystallographic data is presented in the table below.

Parameter	Value
Empirical Formula	C ₂₂ H ₁₀ O ₂
Formula Weight	306.32 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	20.9 Å[1]
b	3.86 Å[1]
c	33.2 Å[1]
α	90°
β	92°[1]
γ	90°
Volume	2676.5 Å ³
Z	8[1]
Molecules per Asymmetric Unit	3[1]
Data Collection Temperature	Room Temperature[1]
Radiation	Cu Kα (unfiltered)[1]
R-factor	13.7%[1]
Standard Deviation of Atomic Coordinates	~0.03 Å[1]

Experimental Protocols

The determination of the crystal structure of unsubstituted **anthanthrone** involved a series of meticulous experimental steps, characteristic of crystallographic studies of that era.

Sample Preparation and Crystallization

The **anthanthrone** sample, initially obtained from I.C.I. Dyestuffs Division, underwent purification via sublimation.[1] This process was conducted under a partial vacuum in a stream

of dry nitrogen at approximately 350°C.[1] This high-temperature sublimation technique yielded small, needle-shaped single crystals suitable for X-ray diffraction analysis. The crystal selected for data collection had dimensions of 4 x 0.05 x 0.08 mm.[1]

X-ray Diffraction Data Collection

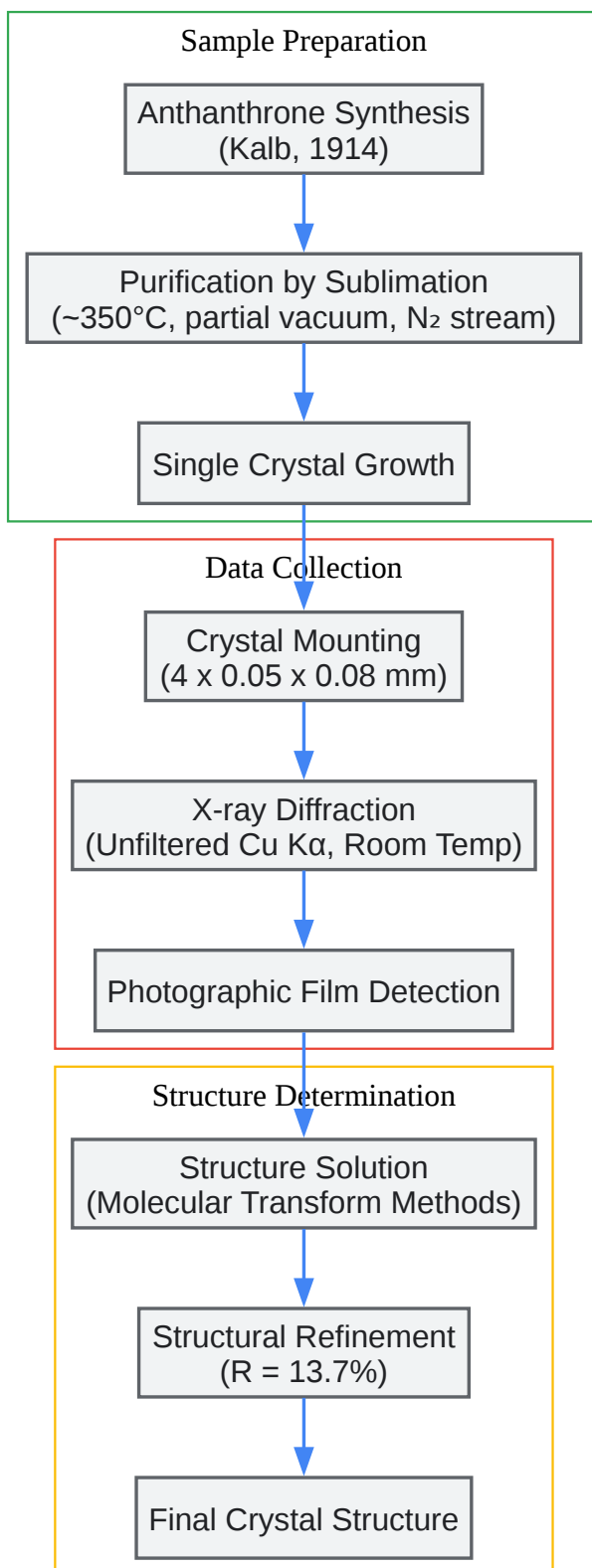
Single-crystal X-ray diffraction data were collected at room temperature using photographic methods.[1] Due to the small size of the crystal, unfiltered copper K α radiation was employed to maximize the diffracted intensity.[1] The diffraction patterns were recorded on photographic film, capturing reflections up to a reciprocal lattice unit of 1.5.[1] Data were collected primarily about the needle axis of the crystal.[1]

Structure Solution and Refinement

The crystal structure of **anthanthrone** was solved using molecular transform methods.[1] This approach, common before the widespread availability of direct methods, utilizes the Fourier transform of a known molecular model to interpret the diffraction pattern and determine the positions of the molecules within the unit cell. The initial structural model was then refined to a final residual (R-factor) of 13.7%, with the standard deviations of the atomic coordinates estimated to be around 0.03 Å.[1]

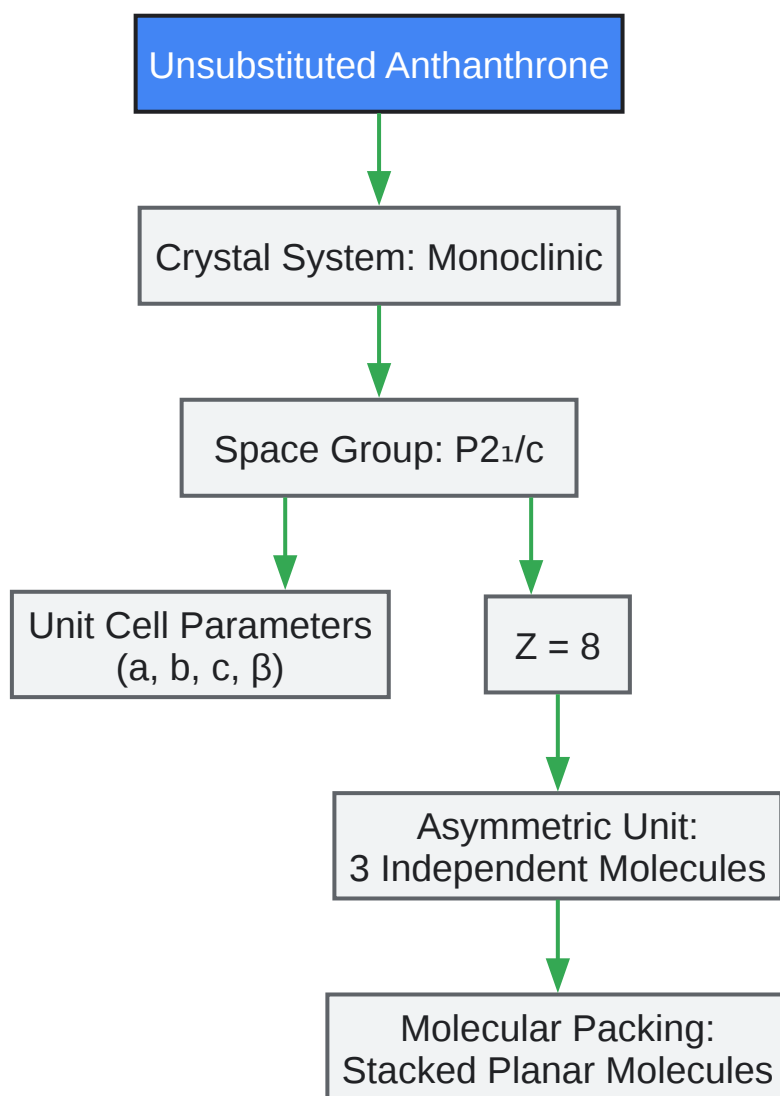
Visualizations

To further elucidate the experimental and logical frameworks of this crystallographic study, the following diagrams are provided.



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Experimental workflow for determining the crystal structure of **anthanthrone**.



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Logical relationship of the crystallographic data for unsubstituted **anthanthrone**.

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References

- 1. journals.iucr.org [journals.iucr.org]

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